Moringin

概要

説明

モリンギンは、4-[(α-L-ラムノシルオキシ)ベンジル]イソチオシアネートとしても知られており、モリンガ・オレフェラ植物由来の安定なイソチオシアネートです。この熱帯植物は、しばしば「奇跡の木」と呼ばれ、伝統医学や食料サプリメントとして広く使用されています。 モリンギンは、血糖降下作用、抗菌作用、抗がん作用、鎮痛作用など、生物活性作用で知られています .

準備方法

合成経路と反応条件: モリンギンは、通常、そのグルコシノレート前駆体であるグルコモリンギンの酵素的変換によって得られます。このプロセスには、グルコモリンギンを加水分解してモリンギンを生成する触媒作用を持つ酵素ミロシナーゼが関与します。 この反応は、多くの場合、室温と中性pHで、穏やかな条件下で行うことができます .

工業生産方法: モリンギンの工業生産には、モリンガ・オレフェラ葉または種子からのグルコモリンギンの抽出と、それに続く酵素的変換が含まれます。抽出プロセスでは、ヘキサン、ジエチルエーテル、ジクロロメタン、エタノールなどの極性が増加する溶媒を使用して、さまざまな抽出物を得ます。 グルコモリンギンが豊富な抽出物は、次にミロシナーゼで処理されてモリンギンが生成されます .

化学反応の分析

Enzymatic Hydrolysis of Glucomoringin to this compound

This compound is synthesized via myrosinase-catalyzed hydrolysis of its glucosinolate precursor, glucothis compound (4-(α-L-rhamnopyranosyloxy)benzyl glucosinolate). This reaction occurs in plant tissues upon cellular damage, releasing this compound and glucose:

-

Mechanism : Hydrolysis involves cleavage of the thioglucose bond, followed by a Lossen rearrangement to form the isothiocyanate group .

-

Structural Confirmation :

Reaction with Cysteine and Hydrogen Sulfide (H2_22S) Release

This compound reacts with cysteine via nucleophilic attack, forming adducts that release HS through intramolecular cyclization :

-

Key Steps :

-

Product Distribution :

Pathway Major Products HS Yield Cyclization Raphanusamic Acid, Organic Amine Low Direct Decomposition HS, Dihydrothiazole Derivatives High

This compound releases HS more slowly than benzyl isothiocyanate, correlating with its higher cytotoxicity (IC = 9.2 µg/mL in HeLa cells) .

Interaction with TRPA1 Ion Channels

This compound activates the transient receptor potential ankyrin 1 (TRPA1) channel through covalent modification of cysteine residues :

-

Key Findings :

-

Desensitization : Pre-incubation with this compound (50 µM) completely inhibits subsequent AITC-induced TRPA1 activation .

Oxidative and Metabolic Reactions

This compound’s isothiocyanate group participates in redox reactions, influencing its antimicrobial and anticancer effects:

Stability and Degradation

This compound exhibits greater stability than volatile isothiocyanates (e.g., AITC) due to its rhamnose moiety :

科学的研究の応用

Pharmacological Applications

1.1 Anticancer Properties

Moringin has been extensively studied for its anticancer effects. Research indicates that it inhibits the proliferation of various cancer cell lines and induces apoptosis. For instance, one study found that this compound effectively reduced the viability of cancer cells and modulated several signaling pathways involved in tumor growth and metastasis .

1.2 Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases. In vitro studies have demonstrated that this compound can reduce inflammation markers in various cell types .

1.3 Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective capabilities. It has been shown to promote differentiation in stem cells towards neuronal lineages, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's . this compound treatment has been linked to improved neuronal survival and function under stress conditions, indicating its role in neuroprotection.

Microbiological Applications

2.1 Antimicrobial Activity

This compound exhibits strong antimicrobial properties against various pathogens, including bacteria and fungi. A study reported that this compound effectively inhibited Listeria monocytogenes with a minimum inhibitory concentration (MIC) of 400 μM, demonstrating its potential as a natural antimicrobial agent . The mechanism involves damaging the cell wall integrity and disrupting metabolic processes within microbial cells.

2.2 Mechanism of Action

The antimicrobial action of this compound is attributed to its ability to induce oxidative stress and interfere with energy metabolism in bacteria. Transcriptomic analyses revealed significant alterations in gene expression related to cell wall biosynthesis and oxidative stress response upon this compound treatment .

Table 1: Summary of Key Studies on this compound

作用機序

モリンギンは、いくつかの分子標的と経路を通じて効果を発揮します。

TRPA1イオンチャネル: モリンギンは、TRPA1イオンチャネルの強力なアゴニストであり、このチャネルは、痛覚機能や痛みの状態に関与しています.

JAK/STATシグナル伝達経路: モリンギンは、JAK/STATシグナル伝達経路を阻害し、この経路は、がんや免疫障害で頻繁にアップレギュレートされます.

酸化ストレス: モリンギンは、細菌細胞に酸化ストレスを誘導し、細胞死をもたらします.

6. 類似の化合物との比較

モリンギンは、スルフォラファンなど、他のイソチオシアネートと比較されます。スルフォラファンは、アブラナ科野菜に含まれています。 どちらの化合物も、化学予防および薬効を持っていますが、モリンギンは、JAK/STAT経路などの特定のシグナル伝達経路に対して、より強力な阻害効果を示しています .

類似の化合物:

スルフォラファン: アブラナ科野菜に含まれ、抗がん作用で知られています。

アリルイソチオシアネート: からしや西洋わさびに含まれ、抗菌作用で知られています。

フェネチルイソチオシアネート: オランダガラシに含まれ、抗がん作用で知られています.

モリンギンは、生物活性作用のユニークな組み合わせと、特定の分子標的への強力な効果により、さらなる研究と応用のための価値のある化合物となっています。

類似化合物との比較

Sulforaphane: Found in cruciferous vegetables, known for its anticancer properties.

Allyl Isothiocyanate: Found in mustard and horseradish, known for its antimicrobial properties.

Phenethyl Isothiocyanate: Found in watercress, known for its anticancer properties.

Moringin stands out due to its unique combination of bioactive properties and its potent effects on specific molecular targets, making it a valuable compound for further research and application.

特性

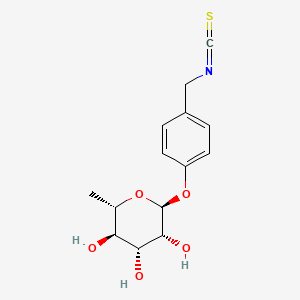

IUPAC Name |

2-[4-(isothiocyanatomethyl)phenoxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S/c1-8-11(16)12(17)13(18)14(19-8)20-10-4-2-9(3-5-10)6-15-7-21/h2-5,8,11-14,16-18H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZIHHJTZPNRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)CN=C=S)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxybenzyl isothiocyanate rhamnoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73255-40-0 | |

| Record name | 4-Hydroxybenzyl isothiocyanate rhamnoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 °C | |

| Record name | 4-Hydroxybenzyl isothiocyanate rhamnoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。